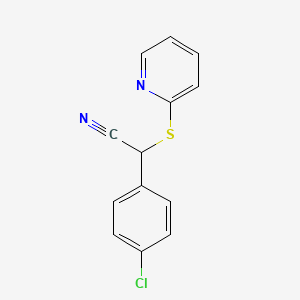

2-(4-Chlorophenyl)-2-(2-pyridinylsulfanyl)acetonitrile

Description

2-(4-Chlorophenyl)-2-(2-pyridinylsulfanyl)acetonitrile is a nitrile derivative featuring a 4-chlorophenyl group and a 2-pyridinylsulfanyl moiety attached to the central carbon. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-pyridin-2-ylsulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-11-6-4-10(5-7-11)12(9-15)17-13-3-1-2-8-16-13/h1-8,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPLSHJNCOXKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC(C#N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101244559 | |

| Record name | 4-Chloro-α-(2-pyridinylthio)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477865-18-2 | |

| Record name | 4-Chloro-α-(2-pyridinylthio)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477865-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-α-(2-pyridinylthio)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(2-pyridinylsulfanyl)acetonitrile typically involves the following steps:

Formation of the Pyridinylsulfanyl Intermediate: This step involves the reaction of 2-chloropyridine with thiourea to form 2-pyridinylthiol.

Nucleophilic Substitution: The 2-pyridinylthiol is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form 2-(4-chlorophenyl)-2-(2-pyridinylsulfanyl)methane.

Nitrile Formation: Finally, the 2-(4-chlorophenyl)-2-(2-pyridinylsulfanyl)methane is treated with a cyanating agent such as sodium cyanide to form 2-(4-Chlorophenyl)-2-(2-pyridinylsulfanyl)acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(2-pyridinylsulfanyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pyridinylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-2-(2-pyridinylsulfanyl)acetonitrile has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(2-pyridinylsulfanyl)acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in neurological pathways, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-(4-Chlorophenyl)-2-(2-pyridinylsulfanyl)acetonitrile with analogous compounds:

Key Observations :

- Halogenation Impact: Dichlorophenyl derivatives (e.g., ) exhibit higher molecular weights and lipophilicity compared to monochlorophenyl analogs.

- Heterocyclic Influence : Pyridazine-based analogs () show distinct electronic properties (e.g., IR absorption at 2247 cm⁻¹ for nitrile groups) compared to pyridine derivatives.

- Functional Group Effects: The amino group in enhances water solubility slightly but retains high logP, suggesting balanced bioavailability for pharmaceutical use.

Biological Activity

2-(4-Chlorophenyl)-2-(2-pyridinylsulfanyl)acetonitrile, also known by its CAS number 477865-18-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Chlorophenyl)-2-(2-pyridinylsulfanyl)acetonitrile is CHClNS, with a molecular weight of approximately 228.68 g/mol. The compound features a chlorophenyl group and a pyridinylsulfanyl moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHClNS |

| Molecular Weight | 228.68 g/mol |

| Density | 1.238 g/cm³ |

| Boiling Point | 357.1 °C |

| Flash Point | 169.8 °C |

The biological activity of 2-(4-Chlorophenyl)-2-(2-pyridinylsulfanyl)acetonitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chlorophenyl and pyridinylsulfanyl groups enhances its ability to modulate biological pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer and metabolic disorders.

- Receptor Binding : It may interact with various receptors, influencing signaling pathways that regulate cellular functions.

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds has provided insights into how modifications to the chemical structure can enhance biological activity. For instance, substitutions on the pyridine ring or variations in the sulfanyl group can significantly affect potency and selectivity.

Comparative Analysis

A comparative analysis with similar compounds reveals that variations in substituents can lead to different biological outcomes:

| Compound | Activity Level | Comments |

|---|---|---|

| 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile | Moderate | Similar structure; different substituents impact activity. |

| 2-(4-Chlorophenyl)-3-(pyridin-3-yl)acetonitrile | High | Enhanced potency due to structural changes. |

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research indicates that 2-(4-Chlorophenyl)-2-(2-pyridinylsulfanyl)acetonitrile exhibits moderate inhibitory effects on certain cancer cell lines, suggesting potential as an anticancer agent.

- Animal Models : Preliminary animal studies have indicated that this compound may possess anti-inflammatory properties, making it a candidate for further development as a therapeutic agent for inflammatory diseases.

- Toxicity Studies : Toxicological assessments have shown that while the compound exhibits promising biological activity, careful consideration must be given to its safety profile to avoid adverse effects.

Q & A

Q. What are the common synthetic routes for 2-(4-Chlorophenyl)-2-(2-pyridinylsulfanyl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the pyridinylsulfanyl group may be introduced via thiol-disulfide exchange or metal-catalyzed cross-coupling. Optimization requires monitoring reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using design-of-experiment (DoE) approaches. Parallel reactions under varying conditions (e.g., 60–120°C, THF vs. DMF) can identify optimal yields. Characterization via TLC, HPLC, or LC-MS ensures purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its molecular structure?

Methodological Answer:

- X-ray crystallography (single-crystal analysis) resolves bond angles, dihedral angles, and stereochemistry, as demonstrated in similar chlorophenyl-acetonitrile derivatives .

- NMR spectroscopy (¹H/¹³C, DEPT, HSQC) identifies proton environments and carbon hybridization. The nitrile group’s IR stretch (~2200 cm⁻¹) confirms functional group integrity.

- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal stability : Heat samples (e.g., 25–100°C) in inert and protic solvents, analyzing degradation via HPLC at intervals (0, 7, 14 days).

- pH stability : Prepare buffer solutions (pH 1–12), incubate the compound, and quantify degradation products using UV-Vis or LC-MS .

Advanced Research Questions

Q. What experimental frameworks are recommended to study its environmental fate and biodegradation pathways?

Methodological Answer: Follow the INCHEMBIOL project design :

- Abiotic studies : Assess hydrolysis, photolysis, and adsorption to soil/water matrices using ISO 10634 guidelines.

- Biotic studies : Use OECD 301/302 tests with activated sludge or microbial consortia to measure biodegradation half-lives.

- Advanced analytics : Employ QSAR models to predict partition coefficients (log P) and LC-MS/MS to track metabolites.

Q. How can contradictions in pharmacological activity data be resolved across different in vitro assays?

Methodological Answer:

- Assay standardization : Replicate studies under controlled conditions (e.g., cell line viability, ATP levels, ROS detection protocols).

- Data triangulation : Compare results from orthogonal methods (e.g., enzyme inhibition assays vs. whole-cell assays).

- Meta-analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers or confounding variables .

Q. What computational methods are suitable for predicting its binding affinity to biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases, GPCRs).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA/GBSA).

- Pharmacophore modeling : Identify critical pharmacophoric features (e.g., H-bond acceptors, hydrophobic pockets) using MOE .

Q. How can researchers design experiments to elucidate the mechanistic role of the pyridinylsulfanyl group in reactivity?

Methodological Answer:

- Isotopic labeling : Synthesize deuterated or ¹³C-labeled analogs to track sulfur participation in reactions via NMR.

- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds.

- DFT calculations : Model transition states and electron density maps (e.g., Gaussian 16) to identify sulfur’s electronic contributions .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.

- Emergency procedures : Administer oxygen if inhaled; rinse eyes with water for 15 minutes (per SDS guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.